Bis(2-methylbutyl)(phenyl)phosphane
Description
Bis(2-methylbutyl)(phenyl)phosphane is a tertiary phosphane ligand featuring a central phosphorus atom bonded to two 2-methylbutyl (branched alkyl) groups and one phenyl (aryl) group. This mixed alkyl/aryl substitution imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and catalysis. The 2-methylbutyl groups contribute significant steric bulk and electron-donating inductive effects, while the phenyl group introduces moderate electron-withdrawing resonance effects. Such a balance is critical in modulating metal-ligand interactions in transition-metal complexes.
Properties
CAS No. |
54665-48-4 |
|---|---|
Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
bis(2-methylbutyl)-phenylphosphane |
InChI |
InChI=1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3 |
InChI Key |
IAUNCXRXPFMJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CP(CC(C)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with 2-methylbutylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metal salts, such as palladium chloride or platinum chloride, are commonly used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Bis(2-methylbutyl)(phenyl)phosphane has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling reactions.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Bis(2-methylbutyl)(phenyl)phosphane primarily involves its ability to act as a ligand for transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its catalytic activity. The compound can also undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Phosphane Compounds
Steric and Electronic Properties
Steric Effects:
- Cone Angle : The cone angle (a measure of steric bulk) of Bis(2-methylbutyl)(phenyl)phosphane is expected to be intermediate between fully alkyl-substituted phosphanes (e.g., tri-2-methylbutylphosphane) and aryl-dominated analogs (e.g., triphenylphosphane). For example:
Electronic Effects:
- Tolman Electronic Parameter (TEP): Electron-donating alkyl groups lower the TEP (enhanced σ-donation), while aryl groups raise it. PPh₃: TEP ≈ 2069 cm⁻¹ (moderate donor). Triethylphosphane (PEt₃): TEP ≈ 2056 cm⁻¹ (stronger donor). this compound: Estimated TEP ~2060–2065 cm⁻¹, stronger than PPh₃ but weaker than PEt₃.
Structural Analogues and Derivatives
Aryl-Alkyl Hybrid Phosphanes:
- Bis(2-methoxyphenyl)(phenyl)phosphine selenide (): Features methoxy-substituted aryl groups, which introduce electron-withdrawing effects (TEP ~2075 cm⁻¹) and a cone angle of 176.0° . Compared to the target compound, the methoxy groups reduce electron donation but increase steric hindrance.
- Diphenyl(2-pyridyl)phosphane (): Pyridyl substituents provide π-accepting ability, altering metal-ligand bonding dynamics. Such ligands are weaker σ-donors but stronger π-acceptors than alkyl/aryl hybrids .
Pure Alkyl or Aryl Phosphanes:
- Tris(2-methylbutyl)phosphane : Higher lipophilicity and steric bulk but stronger σ-donation. Ideal for stabilizing low-coordinate metal centers.
Metal Complex Stability:
- The mixed alkyl/aryl substitution in this compound enhances metal complex stability compared to purely alkylated ligands, which may suffer from oxidative degradation. For example, gold(I) complexes with bis-phosphane ligands (e.g., [Au(dppe)₂]⁺) show improved stability when aryl groups are partially replaced by alkyl chains () .
Catalytic Performance:
- In cross-coupling reactions, ligands with balanced steric/electronic profiles (like this compound) can prevent metal aggregation while maintaining catalytic activity. Comparable ligands, such as PCy₃ (tricyclohexylphosphane), are often too bulky for certain substrates.
Data Tables
Table 1: Comparative Steric and Electronic Parameters
| Compound | Cone Angle (°) | TEP (cm⁻¹) | logP |
|---|---|---|---|
| Triphenylphosphane (PPh₃) | 160 | 2069 | 4.5 |
| Tris(2-methylbutyl)phosphane | >180 | ~2058 | 6.2 |
| This compound | ~172 | ~2063 | 5.4 |
| Bis(2-methoxyphenyl)(phenyl)phosphine selenide | 176.0 | 2075 | 3.8 |
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